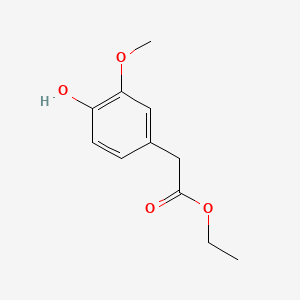Ethyl homovanillate
CAS No.: 60563-13-5
Cat. No.: VC2315027
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60563-13-5 |
|---|---|
| Molecular Formula | C11H14O4 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate |
| Standard InChI | InChI=1S/C11H14O4/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6,12H,3,7H2,1-2H3 |
| Standard InChI Key | AWPMWZHWVKXADV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CC(=C(C=C1)O)OC |
| Canonical SMILES | CCOC(=O)CC1=CC(=C(C=C1)O)OC |
Introduction
Chemical Properties and Structure
Molecular Identity
Ethyl homovanillate (C₁₁H₁₄O₄) has a molecular weight of 210.23 g/mol and is characterized by an aromatic ring with hydroxyl and methoxy substituents, along with an ethyl ester functional group . The compound is structurally related to vanillin derivatives but features an acetic acid ethyl ester side chain rather than an aldehyde group.
Structural Characteristics
The compound contains:
-
A phenyl ring with para-hydroxyl and meta-methoxy substituents
-
An acetic acid ethyl ester side chain
Physical Properties
Ethyl homovanillate presents as a white crystalline solid with specific organoleptic properties. Its physical characteristics are summarized in the following table:
Synthesis Methods
Esterification of Homovanillic Acid
The primary method for synthesizing ethyl homovanillate involves the esterification of homovanillic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction yields the ethyl ester derivative with high purity.
Alternative Synthetic Routes
Research by Umumura et al. (with slight modifications) has demonstrated a two-step synthesis pathway:
-
Formation of mandelic acid from guaiacol and glyoxylic acid in the presence of NaOH
-
Conversion to homovanillic acid using palladium on carbon catalyst, followed by esterification
Industrial Production
The typical isolated yields after purification by distillation or column chromatography (silica, n-hexane/ethyl acetate) are generally >70% . Industrial-scale synthesis may employ transesterification reactions under controlled conditions to ensure high yield and purity.
Biological Activities
Inhibition of Fatty Acid Uptake
A significant biological property of ethyl homovanillate is its ability to inhibit fatty acid uptake in differentiated Caco-2 cells, which serve as a model for the intestinal barrier . Research has shown that:
-
Homovanillic acid esters with a medium-chained, branched side chain can reach similar activity as N-alkamide nonivamide
-
Structural modifications, such as branching of the alkyl chain, can increase the inhibitory potential
-
The addition of a methyl group at specific positions (C1) enhances fatty acid uptake inhibition
These findings suggest potential applications in developing anti-obesity agents that target intestinal fatty acid uptake.
Neuropharmacological Properties
Ethyl homovanillate interacts with various enzymes and proteins, notably:
-
Inhibits monoamine oxidase A (MAOA), an enzyme involved in the breakdown of monoamine neurotransmitters
-
This inhibition can influence levels of neurotransmitters such as dopamine, norepinephrine, and serotonin
-
These properties have prompted investigations into its potential applications in neurodegenerative diseases including Parkinson's and Alzheimer's disease
Applications
Flavor and Fragrance Industry
Ethyl homovanillate possesses organoleptic properties that make it valuable in the flavor and fragrance industry:
-
Recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a flavoring agent
-
Features musty and spicy sensory characteristics that contribute to specific flavor profiles
Pharmaceutical Research
The compound's biological activities position it as a valuable research tool in pharmaceutical investigations:
-
Used to study neurotransmitter systems due to its MAOA inhibitory properties
-
Investigated as a potential therapeutic agent for neurodegenerative conditions
-
Employed as a reference compound in neurochemical research
Polymer Science
Recent research has explored the use of ethyl homovanillate as a precursor in sustainable polymer synthesis:
-
Used as a starting material for the synthesis of the AB-type monomer methyl homovanillate (MHV)
-
This monomer can be polymerized to produce polyesters with specific thermal properties
-
The resulting homopolyester (PEHV) shows a glass transition temperature (Tg) of approximately 44°C
This application aligns with growing interest in developing biobased polymers from lignin-derived molecules.
Chemical Reactions and Derivatives
Esterification and Transesterification
Ethyl homovanillate can undergo further esterification or transesterification reactions to produce various derivatives with modified properties. These reactions typically involve the replacement of the ethyl group with other alkyl groups .
Polymerization
The compound can serve as a precursor for polymerization reactions, particularly in the synthesis of polyesters:
-
The primary alcohol group can participate in polycondensation reactions
-
When modified to an AB-type monomer (with both alcohol and ester functional groups), it can undergo homopolymerization
-
The resulting polymers display unique thermal and physical properties with potential applications in material science
Future Research Directions
Ethyl homovanillate presents several promising avenues for future research:
-
Further investigation of its fatty acid uptake inhibition mechanisms and potential development of anti-obesity therapeutics
-
Exploration of structure-activity relationships to enhance its biological activities
-
Development of sustainable polymer materials using ethyl homovanillate derivatives
-
Evaluation of its potential applications in the treatment of neurodegenerative disorders
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume